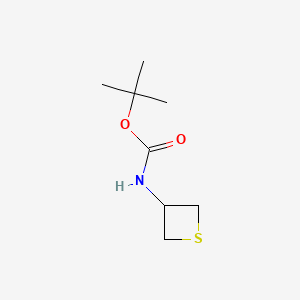

tert-Butyl thietan-3-ylcarbamate

Description

Nomenclature and Chemical Identity in Academic Contexts

The precise identification of a chemical compound is fundamental in scientific discourse. For tert-Butyl thietan-3-ylcarbamate, a systematic approach to nomenclature and registration ensures clarity and reproducibility in research.

IUPAC and Common Synonyms of this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized name for this compound to avoid ambiguity. In academic literature and commercial catalogs, it is also known by several synonyms. The most recognized names are:

IUPAC Name: this compound. achemblock.com

Common Synonyms: Thietan-3-yl-carbamic acid tert-butyl ester, tert-butyl 3-thietanylcarbamate. sigmaaldrich.com

Chemical Abstracts Service (CAS) Registry Number and Molecular Formula

For unambiguous database tracking, the Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound. Its molecular formula defines its elemental composition.

CAS Registry Number: 943437-98-7. sigmaaldrich.combldpharm.com

Molecular Formula: C8H15NO2S. bldpharm.commanchesterorganics.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound achemblock.com |

| Synonym | Thietan-3-yl-carbamic acid tert-butyl ester sigmaaldrich.com |

| CAS Registry No. | 943437-98-7 sigmaaldrich.combldpharm.com |

| Molecular Formula | C8H15NO2S bldpharm.commanchesterorganics.com |

| Molecular Weight | 189.28 g/mol sigmaaldrich.combldpharm.com |

Importance and Research Significance of Carbamate (B1207046) and Thietane (B1214591) Moieties

The research value of this compound is derived from the distinct and complementary roles of its two principal structural components: the tert-butyl carbamate group and the thietane ring system.

Role of the tert-Butyl Carbamate (Boc) Protecting Group in Synthetic Strategies

The tert-butyloxycarbonyl group, commonly abbreviated as Boc, is one of the most prevalent amine protecting groups in organic synthesis. jk-sci.com Its primary function is to temporarily render an amine nucleophile inert to prevent it from participating in unwanted side reactions during a synthetic sequence. wikipedia.org The Boc group forms a carbamate linkage with the amine, which is stable to most basic and nucleophilic conditions, as well as catalytic hydrogenation. wikipedia.orgtotal-synthesis.com

This stability makes it "orthogonal" to other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenation), allowing for selective deprotection in complex syntheses. total-synthesis.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the amine for subsequent reactions. jk-sci.comtotal-synthesis.comwikipedia.org This acid-lability is due to the formation of a stable tert-butyl cation upon cleavage. chemistrysteps.com

Significance of the Thietane Ring System in Medicinal and Materials Chemistry

The thietane ring is a four-membered heterocycle containing one sulfur atom. ontosight.ai For a long time, it received less attention than its oxygen-containing counterpart, the oxetane (B1205548) ring. nih.govbenthamdirect.com However, a growing body of research now highlights the thietane moiety as a valuable scaffold in modern chemistry. benthamdirect.comresearchgate.net

Its significance stems from the unique properties conferred by the strained four-membered ring system. researchgate.net In medicinal chemistry, thietanes are recognized as important structural motifs for creating biologically active compounds. researchgate.netresearchgate.net They can modulate key physicochemical properties such as polarity and three-dimensionality while maintaining a low molecular weight. researchgate.net The incorporation of thietanes can lead to novel analogues of existing drugs with potentially improved characteristics. nih.govbenthamdirect.com In materials science, thietane derivatives are explored for their potential to create new polymers and advanced materials with tailored electronic and mechanical properties. researchgate.netsolubilityofthings.com

Emergence of this compound in Contemporary Chemical Literature

The compound this compound has emerged as a valuable research chemical precisely because it combines the utility of both the Boc group and the thietane ring. It functions as a bifunctional building block, providing chemists with a convenient way to introduce a protected amine on a thietane scaffold into a target molecule.

Its use is prominent in the synthesis of more complex molecules where the thietane's structural or medicinal properties are desired. Researchers can perform various chemical transformations on other parts of a molecule while the thietane's amine group remains protected by the robust Boc group. In the final stages of a synthesis, the Boc group can be selectively removed to reveal the amine, which can then be used for further functionalization, such as forming amides, amines, or other nitrogen-containing structures. This strategic combination makes it a key intermediate in the development of novel pharmaceuticals and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(thietan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVIWSAGRLVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725498 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943437-98-7 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Thietan 3 Ylcarbamate and Its Analogs

Direct Synthesis Approaches to tert-Butyl Thietan-3-ylcarbamate

The most direct synthesis of this compound is not a single-step process but rather a sequence involving the formation of the key intermediate, 3-aminothietane, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety.

Established Synthetic Routes and Reaction Conditions

The synthesis culminates in the N-protection of 3-aminothietane. The introduction of the Boc group is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The reaction conditions are flexible, allowing for the use of various solvents and bases to achieve high yields. rsc.orgnih.gov Common bases include sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.gov The choice of solvent can range from aqueous systems to aprotic organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM). rsc.orgnih.gov The reaction proceeds smoothly at room temperature, although gentle heating may sometimes be employed. rsc.org

| Base | Solvent | Temperature | Key Characteristics |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/THF | 0°C to Room Temp. | Standard aqueous conditions suitable for amine salts. |

| Triethylamine (TEA) | THF or DCM | Room Temp. | Commonly used organic base, easily removed by evaporation. |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile or DCM | Room Temp. | Acts as a nucleophilic catalyst for less reactive amines. nih.gov |

| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (Biphasic) | Reflux | A mild inorganic base used in a biphasic system. nih.gov |

Precursors and Starting Materials Utilized in the Synthesis of this compound

The primary precursors for this compound are 3-aminothietane and a Boc-protection reagent.

3-Aminothietane : This is the key building block containing the pre-formed thietane (B1214591) ring. Its synthesis can be approached in several ways. A traditional and common method for forming the thietane ring involves the intramolecular cyclization of a suitable precursor, such as the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source like sodium sulfide. Another route involves the ring expansion of smaller heterocyclic systems. thieme-connect.de Modern methods also include the reductive amination of 3-thietanone or one-pot syntheses from precursors like allyl thiol and cyanamide. thieme-connect.de

Di-tert-butyl dicarbonate (Boc₂O) : This is the most widely used reagent for introducing the Boc protecting group onto an amine. rsc.orgnih.gov It is a commercially available solid that reacts with the amine to form the stable carbamate (B1207046) linkage, releasing carbon dioxide and tert-butanol (B103910) as byproducts.

Bases and Solvents : As detailed in the previous section, a variety of bases and solvents are utilized to facilitate the reaction. The choice depends on the specific substrate (e.g., whether 3-aminothietane is used as a free base or a salt) and the desired reaction conditions.

Synthesis of Related Thietane-Containing Carbamates

The sulfur atom in the thietane ring is susceptible to oxidation, allowing for the synthesis of related carbamates with the sulfur in higher oxidation states, such as sulfones and sulfoximines.

Preparation of tert-Butyl N-(1,1-dioxidothietan-3-yl)carbamate

The synthesis of tert-butyl N-(1,1-dioxidothietan-3-yl)carbamate involves the oxidation of the sulfide in this compound to a sulfone (S,S-dioxide). This transformation requires a strong oxidizing agent. The reaction must be carefully controlled to prevent degradation of the starting material while ensuring complete oxidation.

Commonly used oxidants for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate. sci-hub.se For this specific transformation, using approximately two equivalents of the oxidant is typical to drive the reaction past the intermediate sulfoxide (B87167) stage to the desired sulfone. The use of 30% hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, provides an effective and environmentally cleaner option. researchgate.netacsgcipr.org The reaction is generally performed in solvents like acetic acid or dichloromethane at moderate temperatures.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂), Sodium Tungstate (catalyst) | tert-Butyl N-(1,1-dioxidothietan-3-yl)carbamate | Sulfide Oxidation |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA, >2 equiv.) | tert-Butyl N-(1,1-dioxidothietan-3-yl)carbamate | Sulfide Oxidation |

Synthesis of tert-Butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate

The synthesis of this sulfoximine (B86345) derivative is a multi-step process starting from this compound. It first requires selective oxidation of the thietane sulfide to the corresponding sulfoxide (S-oxide). This can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide or sodium periodate (B1199274) (NaIO₄) under controlled temperature to minimize over-oxidation to the sulfone.

The second step is the imination of the sulfoxide. A modern and efficient method for this transformation is the rhodium-catalyzed reaction of the sulfoxide with a nitrene source. Specifically, a rhodium catalyst can facilitate the transfer of a Boc-protected nitrene from tert-butyl carbamate to the sulfur atom of the thietane-1-oxide intermediate. This reaction forms the N-Boc protected sulfoximine directly.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | H₂O₂ (1 equiv.) or NaIO₄ | tert-Butyl (1-oxidothietan-3-yl)carbamate | Selective Sulfide Oxidation |

| 2 | tert-Butyl (1-oxidothietan-3-yl)carbamate | tert-Butyl carbamate, Rhodium catalyst | tert-Butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate | Sulfoxide Imination |

Synthetic Strategies Involving Azetidine (B1206935) Analogs for Comparative Analysis

Azetidines are four-membered nitrogen-containing heterocycles that are structural analogs of thietanes, with the sulfur atom replaced by a nitrogen atom. The synthesis of N-Boc protected azetidines, such as tert-butyl azetidin-3-ylcarbamate, provides a useful point of comparison for the synthetic methodologies of their thietane counterparts.

The most common and analogous strategy for synthesizing both ring systems is through intramolecular nucleophilic substitution.

For Thietanes : The synthesis often involves a 1,3-dihalopropane or a related substrate with two leaving groups at the 1 and 3 positions. A sulfide nucleophile (e.g., Na₂S) performs a double Sₙ2 displacement to form the C-S bonds and close the ring. Alternatively, a molecule containing a thiol and a leaving group in a 1,3-relationship can undergo intramolecular cyclization upon treatment with a base.

For Azetidines : The synthesis similarly relies on the intramolecular cyclization of a γ-amino alcohol or γ-amino halide. In this case, the nitrogen atom of the amine acts as the nucleophile to displace a leaving group (like a tosylate, mesylate, or halide) from the γ-position, forming the C-N bond that closes the ring. This cyclization is typically promoted by a non-nucleophilic base.

| Feature | Thietane Synthesis | Azetidine Synthesis |

|---|---|---|

| Heteroatom | Sulfur (S) | Nitrogen (N) |

| Key Reaction | Intramolecular Thioetherification | Intramolecular Amination |

| Nucleophile | Thiol/Thiolate | Amine |

| Typical Precursor | 3-halopropanethiol or 1,3-dihalopropane + S²⁻ | γ-amino alcohol or γ-amino halide |

| Bond Formed | C-S Bond | C-N Bond |

Synthesis of tert-Butyl N-(azetidin-3-yl)carbamate and its Hydrochloride Salt

The synthesis of tert-butyl N-(azetidin-3-yl)carbamate is a key process in the generation of versatile building blocks for pharmaceutical development. The primary route involves the protection of the amino group of 3-aminoazetidine using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting Boc-protected azetidine is a stable intermediate that can be readily purified.

The hydrochloride salt, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride, is subsequently formed by treating the carbamate with hydrochloric acid in a suitable solvent, such as diethyl ether or methanol. This salt form often exhibits improved stability and handling characteristics, making it ideal for storage and subsequent synthetic applications. This compound serves as a crucial intermediate in the preparation of various inhibitors and receptor degraders used in targeted therapies. researchgate.net

A general reaction scheme for this synthesis is outlined below:

Table 1: Reagents and Conditions for the Synthesis of tert-Butyl N-(azetidin-3-yl)carbamate and its Hydrochloride Salt

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |

| 1. Boc Protection | 3-Aminoazetidine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or similar base | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | tert-Butyl N-(azetidin-3-yl)carbamate |

| 2. Salt Formation | tert-Butyl N-(azetidin-3-yl)carbamate | Hydrochloric Acid (HCl) in ether or other solvent | Diethyl ether or Methanol | 0°C to Room Temperature | tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride |

Preparation of tert-Butyl N-[trans-2-methylazetidin-3-yl]carbamate Hydrochloride

The preparation of the stereochemically defined trans-2-methylazetidin-3-yl carbamate requires a stereoselective synthetic approach. The synthesis must control the relative configuration of the methyl group at the C2 position and the carbamate group at the C3 position of the azetidine ring. The synthesis of such substituted azetidines often involves multi-step sequences starting from chiral precursors or employing stereoselective reactions.

Once the desired trans-2-methyl-3-aminoazetidine is obtained, the subsequent steps mirror those for the unsubstituted analog. The primary amine is protected with a Boc group using di-tert-butyl dicarbonate, followed by treatment with hydrochloric acid to yield the final hydrochloride salt. The trans configuration is critical for specific applications where precise three-dimensional orientation of substituents is necessary for biological activity.

Advanced Synthetic Transformations of Thietan-3-ylmethanamine (B1148762) Derivatives

Chemical Transformations of Thietan-3-ylmethanamine as Building Blocks

Thietanes are four-membered rings containing a sulfur atom, and they serve as valuable intermediates in organic synthesis. beilstein-journals.org Thietan-3-ylmethanamine, in particular, is a versatile building block due to the presence of two reactive sites: the primary amine and the thietane ring itself. researchgate.net

The primary amine of thietan-3-ylmethanamine can undergo a wide range of standard chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

The thietane ring offers unique reactivity. The sulfur atom can be oxidized to form the corresponding sulfoxide or sulfone, which alters the electronic properties and steric profile of the molecule. Furthermore, the strained four-membered ring can undergo ring-opening reactions when treated with certain nucleophiles or electrophiles, providing a pathway to linear sulfur-containing compounds. nih.gov These transformations make thietan-3-ylmethanamine a valuable scaffold for introducing the unique properties of the thietane moiety into more complex molecules. researchgate.net

Chemical Reactivity and Transformation Studies of Tert Butyl Thietan 3 Ylcarbamate

Reactions at the Carbamate (B1207046) Functionality

The carbamate group in tert-butyl thietan-3-ylcarbamate offers a site for deprotection and further functionalization of the nitrogen atom.

Deprotection Strategies of the tert-Butyl Carbamate Group

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step in synthetic sequences involving this compound, yielding the corresponding primary amine, 3-aminothietane. This transformation is typically achieved under acidic conditions, which selectively cleave the carbamate C-O bond.

A variety of acidic reagents can be employed for this purpose. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) are highly effective. Aqueous phosphoric acid has also been demonstrated as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder acidic conditions may be preferable to avoid potential side reactions involving the thietane (B1214591) ring.

In some cases, one-pot procedures that combine deprotection and subsequent reaction of the liberated amine are utilized. For example, acyl halide-methanol mixtures can efficiently convert t-butyl carbamates into amides in a single step, avoiding the isolation of the potentially volatile or unstable intermediate amine.

Table 1: Selected Reagents for the Deprotection of tert-Butyl Carbamates

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | CH2Cl2, room temperature | Common and effective method. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, room temperature | Widely used, often with a 4M solution. |

| Aqueous Phosphoric Acid | 85 wt %, mild heat | Environmentally benign alternative. |

| Acyl Halide-Methanol | Methanol, followed by base | One-pot conversion to amides. |

Functional Group Interconversions Involving the Carbamate Nitrogen

Beyond deprotection, the nitrogen atom of the carbamate can undergo further reactions, such as alkylation or acylation, to introduce additional structural diversity.

N-alkylation of carbamates can be achieved under basic conditions. A mild and selective method involves the use of cesium carbonate (Cs2CO3) in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). This approach allows for the introduction of various alkyl groups onto the carbamate nitrogen. While this reaction is generally applicable to carbamates, its application to this compound would lead to a tertiary carbamate, which could influence its subsequent reactivity and deprotection.

N-acylation can be accomplished following the deprotection of the Boc group. As mentioned, one-pot methods using acyl halide-methanol mixtures can directly convert the tert-butyl carbamate into an amide. This strategy is efficient and avoids the handling of the intermediate amine. The choice of acyl halide determines the nature of the acyl group introduced.

Table 2: Examples of Functional Group Interconversions of Carbamates

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Cs2CO3, TBAI, DMF | N-Alkyl carbamate |

| N-Acylation (one-pot) | Acyl halide, methanol, then base | Amide |

Reactivity of the Thietane Ring System

The strained four-membered thietane ring is susceptible to various reactions, including ring-opening, oxidation at the sulfur atom, and nucleophilic or electrophilic attack.

Ring-Opening Reactions and Mechanistic Investigations

The inherent ring strain of the thietane ring makes it prone to ring-opening reactions when treated with nucleophiles or electrophiles. These reactions relieve the strain and lead to the formation of linear sulfur-containing compounds.

Nucleophilic ring-opening of thietanes typically involves the attack of a nucleophile at one of the carbon atoms adjacent to the sulfur. The regioselectivity of this attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. In the case of this compound, both α-carbons are equivalent, so a single ring-opened product is expected. The mechanism proceeds via an SN2-type displacement, leading to the cleavage of a carbon-sulfur bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can initiate this process.

Electrophilic activation of the thietane sulfur can also facilitate ring-opening. For instance, reaction with arynes can lead to a three-component transformation where the thietane ring is opened and functionalized by a nucleophile present in the reaction mixture.

Oxidation Reactions of the Thietane Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can significantly alter the chemical and physical properties of the molecule, including its polarity and hydrogen bonding capacity.

Selective oxidation to the sulfoxide can be achieved using a controlled amount of an oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be tuned to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone.

Further oxidation to the sulfone is accomplished by using an excess of the oxidizing agent or more forcing reaction conditions. A variety of oxidizing systems have been developed for the conversion of sulfides to sulfones, including urea-hydrogen peroxide, and permanganate-based reagents. The choice of oxidant and conditions allows for the selective preparation of either the sulfoxide or the sulfone derivative of this compound.

Table 3: Oxidation of the Thietane Sulfur

| Product | Typical Oxidizing Agent(s) | General Conditions |

| Thietane-1-oxide | 1 equivalent of m-CPBA or H2O2 | Controlled temperature |

| Thietane-1,1-dioxide | Excess m-CPBA or H2O2 | More forcing conditions |

Nucleophilic and Electrophilic Attack on the Thietane Ring

The thietane ring can be subject to nucleophilic and electrophilic attack at its carbon atoms. Nucleophilic substitution reactions at the C3 position of the thietane ring, for instance, can be used to introduce the amino group that is subsequently protected as the tert-butyl carbamate. In this case, a suitable leaving group at the C3 position would be displaced by an amine nucleophile.

Electrophilic attack on the thietane ring is less common but can occur under specific conditions. For example, electrophilic ring expansion of thietanes with carbenes or nitrenes has been reported, leading to the formation of five-membered heterocyclic systems. Such reactions proceed through an initial electrophilic attack on the sulfur atom, followed by a rearrangement.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving the thietane ring is a critical aspect that influences the biological activity and physical properties of the resulting molecules. The puckered nature of the four-membered ring and the presence of the carbamate substituent at the C3 position can exert significant steric and electronic effects on the stereochemical outcome of reactions.

Diastereoselective and Enantioselective Transformations

The development of diastereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of single stereoisomers of chiral molecules. In the context of this compound, such transformations would involve the creation of a new stereocenter in a controlled manner, leading to a diastereomeric or enantiomeric excess of the product.

Hypothetically, diastereoselective reactions could be achieved by reacting a chiral, enantiomerically pure form of this compound with a prochiral reagent. The existing stereocenter at C3 would be expected to influence the stereochemical course of the reaction, favoring the formation of one diastereomer over the other. For instance, the alkylation of an enolate derived from a C2-functionalized derivative of this compound would likely exhibit diastereoselectivity due to the directing effect of the C3 substituent.

Enantioselective transformations would typically involve the reaction of racemic or achiral this compound with a chiral reagent or catalyst. This would lead to the preferential formation of one enantiomer of the product. For example, an asymmetric reduction of a ketone functionality introduced onto the thietane ring could be achieved using a chiral reducing agent, yielding an enantiomerically enriched alcohol.

| Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) |

| (R)-tert-Butyl (2-acetylthietan-3-yl)carbamate | Chiral Reducing Agent | (R)-tert-Butyl (2-((S)-1-hydroxyethyl)thietan-3-yl)carbamate | Data not available |

| This compound | Prochiral Electrophile + Chiral Catalyst | tert-Butyl (2-substituted-thietan-3-yl)carbamate | Data not available |

This table is illustrative and based on hypothetical reactions, as specific experimental data for this compound is not found in the reviewed literature.

Control and Retention of Stereochemistry in Derivatives

A crucial aspect of utilizing a chiral building block like enantiomerically pure this compound is the ability to perform subsequent chemical modifications without compromising the stereochemical integrity of the original stereocenter. Reactions that proceed with high fidelity, either through retention or predictable inversion of configuration, are highly valuable.

For reactions occurring at a position remote from the C3 stereocenter, such as modifications on the nitrogen of the carbamate or the sulfur atom of the thietane ring, retention of stereochemistry at C3 is generally expected. For instance, oxidation of the sulfide (B99878) to a sulfoxide or sulfone would introduce a new stereocenter at the sulfur atom, leading to diastereomers, but the configuration at C3 should remain intact.

Reactions that directly involve the C3 carbon or adjacent atoms require careful consideration to control the stereochemical outcome. For example, a nucleophilic substitution at the C3 position, if feasible, would likely proceed with inversion of configuration, a common outcome for SN2 reactions.

The following table outlines potential transformations and the expected stereochemical outcome at the C3 position.

| Starting Material | Transformation | Expected Stereochemical Outcome at C3 |

| (R)-tert-Butyl thietan-3-ylcarbamate | Oxidation of sulfur | Retention |

| (R)-tert-Butyl thietan-3-ylcarbamate | N-Alkylation of carbamate | Retention |

| (R)-tert-Butyl thietan-3-ylcarbamate | Nucleophilic substitution at C3 | Inversion (hypothetical) |

This table presents expected outcomes based on general reaction mechanisms, as specific studies on this compound are not available.

Computational and Theoretical Chemistry of Tert Butyl Thietan 3 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and conformational preferences.

The electronic structure of tert-butyl thietan-3-ylcarbamate is characterized by the interplay between the thietane (B1214591) ring, the carbamate (B1207046) group, and the bulky tert-butyl substituent. The sulfur atom in the thietane ring introduces unique electronic properties compared to its all-carbon or oxygen-containing counterparts. solubilityofthings.com It can act as a hydrogen bond acceptor, a feature that can be significant in biological systems. rsc.orgnih.gov

An important intramolecular interaction that could stabilize certain conformations is the N-H···S hydrogen bond between the carbamate's amine proton and the sulfur atom of the thietane ring. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis of similar systems has shown that such interactions, along with hyperconjugation effects involving the thietane ring, can significantly influence the molecule's preferred geometry. rsc.org

The conformational landscape of this compound is primarily defined by the puckering of the thietane ring and the orientation of the tert-butylcarbamate (B1260302) substituent. The thietane ring is not planar and exists in a puckered conformation. researchgate.netacs.org The substituent at the 3-position can adopt either an axial or an equatorial position relative to the average plane of the ring.

Theoretical calculations on 3-substituted thietane-1-oxides have shown that the energy difference between cis and trans (analogous to axial and equatorial in this context) isomers is influenced by non-bonded interactions. researchgate.net For this compound, the bulky tert-butyl group would be expected to sterically favor the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

The energy barrier for the interconversion between the two puckered conformations of the thietane ring is a key parameter. For the unsubstituted thietane cation, this barrier is relatively low, suggesting a flexible ring system. researchgate.net The presence of substituents can influence this barrier.

A hypothetical table of relative energies for different conformers is presented below. The equatorial conformer is expected to be the global energy minimum.

| Conformer | Substituent Orientation | Dihedral Angle (C2-C3-N-C=O) | Relative Energy (kcal/mol) |

| 1 | Equatorial | 180° (anti) | 0.0 |

| 2 | Equatorial | 0° (syn) | 1.5 |

| 3 | Axial | 180° (anti) | 3.5 |

| 4 | Axial | 0° (syn) | 5.0 |

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state.

MD simulations can be employed to study the puckering motion of the thietane ring over time. These simulations can reveal the frequency of ring inversion and the lifetime of the axial and equatorial conformations of the substituent. The flexibility of the thietane ring can have implications for how the molecule binds to a biological target. ethz.ch Studies on related cyclic molecules show that ring flexibility can be crucial for biological activity. mdpi.com

In solution, the nature of the solvent will dictate the predominant intermolecular interactions. In polar protic solvents, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfur atom can act as hydrogen bond acceptors. mdpi.com In non-polar solvents, van der Waals interactions, particularly involving the tert-butyl group, will be more significant. solubilityofthings.com

In the solid state, carbamate derivatives are known to form extensive hydrogen bonding networks. acs.orgnih.govmdpi.com For this compound, one would expect to see intermolecular N-H···O=C hydrogen bonds forming chains or dimeric structures. The packing of the molecules in the crystal lattice will be influenced by a balance of these hydrogen bonds and the steric bulk of the tert-butyl groups. The study of intermolecular interactions is critical for understanding the solid-state properties of the compound.

Structure-Activity Relationship (SAR) Modeling

SAR modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on its activity. Thietane-containing compounds have shown promise in various therapeutic areas, and understanding their SAR is key to developing new drugs. nih.govnih.govresearchgate.net

Hypothetical SAR data for a series of analogs of this compound targeting a hypothetical enzyme are presented below. This illustrates how modifications to the structure could influence inhibitory activity.

| Compound | R1 (Thietane Substituent) | R2 (Carbamate Substituent) | IC50 (nM) |

| This compound | -NHC(=O)OC(CH3)3 | tert-Butyl | 500 |

| Analog 1 | -NHC(=O)OCH3 | Methyl | 800 |

| Analog 2 | -NHC(=O)CH3 | Acetyl | 1200 |

| Analog 3 | -OH | Hydroxyl | >10000 |

| Analog 4 | -NHC(=O)OC(CH3)3 (at C2) | tert-Butyl (at C2) | 2500 |

This table is interactive. You can sort and filter the data.

From this hypothetical data, one might infer that the tert-butyl group is important for activity, as smaller substituents lead to a decrease in potency. The position of the substituent on the thietane ring also appears to be critical. Such modeling can guide the synthesis of more potent and selective compounds. Studies on thiocarbamates have also highlighted the importance of the substituent on the carbamate group for biological activity. researchgate.net

Computational Descriptors for Biological Activity Prediction

Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. They are instrumental in developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structure with its biological activity. For this compound, a range of descriptors can be calculated to predict its potential as a drug candidate.

Key Molecular Descriptors:

Molecular Weight (MW): A fundamental property influencing a compound's diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule is critical for its interaction with biological targets, such as enzymes and receptors.

Rotatable Bonds: The count of rotatable bonds provides an indication of the molecule's conformational flexibility, which can influence its binding affinity to a target.

These descriptors are often evaluated in the context of drug-likeness rules, such as Lipinski's Rule of Five, to assess the potential of a compound to be an orally active drug in humans. While specific experimental or calculated QSAR models for this compound are not widely published, its properties can be calculated using various computational software suites.

Table 1: Calculated Physicochemical Properties of this compound

| Descriptor | Value | Significance in Drug Discovery |

| Molecular Formula | C8H15NO2S | Provides the elemental composition. |

| Molecular Weight | 189.28 g/mol | Falls within the range for good oral bioavailability. |

| XLogP3 | 1.5 | Indicates a balance between hydrophilicity and lipophilicity. |

| Hydrogen Bond Donor Count | 1 | Influences binding to biological targets. |

| Hydrogen Bond Acceptor Count | 3 | Influences binding to biological targets. |

| Rotatable Bond Count | 3 | Suggests moderate conformational flexibility. |

| Topological Polar Surface Area | 55.5 Ų | Suggests good cell permeability. |

Note: The values presented in this table are computationally predicted and may vary slightly depending on the algorithm and software used. They serve as an estimation of the compound's properties.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is invaluable for understanding the potential mechanism of action of a compound and for structure-based drug design. While specific docking studies for this compound are not extensively documented in public literature, the methodology can be applied to explore its potential interactions with various protein targets.

The process of a docking study involves:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Definition of the Binding Site: The active site or a potential allosteric site on the protein is defined as the target for the docking simulation.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Given that other thietane-containing molecules have shown promise in medicinal chemistry, potential protein targets for this compound could include enzymes or receptors involved in inflammatory diseases, cancer, or infectious diseases. For instance, studies on similar heterocyclic compounds often investigate their potential as inhibitors of kinases, proteases, or enzymes involved in metabolic pathways. A docking study would elucidate the specific amino acid residues that interact with the thietane ring, the carbamate group, and the tert-butyl moiety, providing a rational basis for designing more potent and selective analogs.

Advanced Applications and Research Trajectories of Tert Butyl Thietan 3 Ylcarbamate

Building Block in Complex Molecule Synthesis

The strategic placement of a protected amine on the thietane (B1214591) ring makes tert-butyl thietan-3-ylcarbamate a crucial starting point for constructing more complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed when needed, allowing for sequential and controlled synthetic transformations.

Intermediate in the Synthesis of Pharmacologically Active Compounds

The thietane motif is of growing interest in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can influence physicochemical properties such as solubility and metabolic stability. Research has demonstrated its role in the development of inhibitors for significant biological targets, including Signal Peptide Peptidase Like 2a (SPPL2a) and BET bromodomains. epo.orgepo.orgnih.govnih.gov

SPPL2a is an intramembrane aspartyl protease involved in immune cell function, making it a target for autoimmune diseases and certain lymphomas. nih.govnih.gov Likewise, BET bromodomain proteins are epigenetic readers that regulate the transcription of key oncogenes, and their inhibition is a promising strategy in cancer therapy. nih.govoncotarget.com this compound has been cited as a precursor in patent literature for the synthesis of inhibitors targeting both of these important protein families. epo.orgepo.org

| Target Class | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| SPPL2a Inhibitors | Autoimmune Diseases, Lymphomas | Key intermediate for constructing the final inhibitor scaffold. epo.orgnih.govnih.gov | epo.orgnih.govnih.gov |

| BET Bromodomain Inhibitors | Cancer | Used as a building block in the synthesis of complex tetrahydroquinoline compositions. epo.orgresearchgate.net | epo.orgnih.govoncotarget.comresearchgate.net |

Precursor for Spermidine Analogues and in Suzuki Reactions

While the synthesis of polyamine analogues, such as those of spermidine, is a significant area of research for developing antineoplastic agents, the direct use of this compound as a precursor is not extensively documented in scientific literature. researchgate.netnih.gov General synthetic routes for polyamines often involve methods like alkylation of amines or reduction of nitriles and amides, without specific mention of this thietane-based starting material. uef.fimdpi.comresearchgate.net

Similarly, the Suzuki reaction, a powerful palladium-catalyzed cross-coupling for forming carbon-carbon bonds, is a cornerstone of modern organic synthesis. However, the application of this compound in this context is not directly reported. For a molecule to participate in a Suzuki coupling, it typically requires a halide or boronic acid functional group, which this compound does not inherently possess.

Framework for Unsymmetrical Diureas and Urea (B33335)/Thiourea (B124793) Hybrids

The urea and thiourea moieties are considered privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets. nih.gov They are integral to a wide range of pharmaceuticals. nih.gov this compound is an excellent precursor for creating unsymmetrical ureas and thioureas. The synthetic strategy involves the deprotection of the Boc group to yield the free thietan-3-amine. This amine can then be reacted with various isocyanates or isothiocyanates to generate a diverse library of substituted urea or thiourea derivatives.

This approach has been documented in patent literature, where the 1,1-dioxidothietan-3-yl moiety, derived from the corresponding carbamate (B1207046), is incorporated into a complex urea structure as part of the synthesis of Toll-like receptor 7 (TLR7) agonists. google.com This demonstrates the compound's utility as a framework for accessing complex molecules containing the thietanyl urea functional group. General methods for the direct conversion of carbamates to ureas have also been developed, further highlighting the potential of this building block in synthesizing such structures. organic-chemistry.orgresearchgate.net

Exploration in Agrochemical Development

The search for new and effective pesticides is critical for modern agriculture. The unique structural features of this compound have found application in the development of novel agrochemicals.

Synthesis of Pesticidal Isoxazoline (B3343090) Derivatives

Isoxazoline derivatives are a major class of insecticides and acaricides. Patent literature describes a process for preparing pesticidal isoxazoline derivatives where this compound is a key starting material. In one documented synthesis, the compound is dissolved in a solvent and reacted with an oxidizing agent as part of a multi-step sequence to build the final, complex isoxazoline product. This highlights the industrial relevance of this compound as a foundational building block in the agrochemical sector.

| Agrochemical Class | Synthetic Role of this compound | Patent Reference |

|---|---|---|

| Isoxazoline Derivatives | Starting material in a process for preparing pesticidal compounds. | WO2011104089A1 |

Applications in Materials Science

Role in Advanced Functional Materials

Currently, there is no specific research detailing the role or application of this compound in the development of advanced functional materials. The scientific interest in thietane derivatives more broadly suggests potential in materials science due to the unique properties conferred by the sulfur-containing four-membered ring. solubilityofthings.comontosight.ai For instance, a different compound, tert-butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate, is noted for its utility in developing new materials such as polymers or coatings, but this does not extend to the subject compound. The exploration of thietanes in functional materials remains a developing area, but specific studies employing this compound for this purpose are not present in the available literature.

Methodological Development in Organic Synthesis

Contribution to Novel Synthetic Strategies and Reagent Design

The primary and well-documented role of this compound in organic synthesis is as a valuable chemical building block. bldpharm.combldpharm.com Its structure is designed for the specific purpose of introducing the 3-aminothietane scaffold into more complex molecules, a motif of growing interest in medicinal chemistry. nih.gov

The compound's contribution is centered on the strategic use of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis, valued for its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). total-synthesis.comorganic-chemistry.orgfishersci.co.ukwikipedia.orgchemistrysteps.com

This functionality makes this compound an effective reagent for:

Introducing the Thietane Moiety: It provides a stable, easy-to-handle source of the 3-aminothietane fragment. The protected amine can undergo various coupling reactions, and the Boc group is removed at a later synthetic stage to reveal the free amine for further functionalization.

Facilitating Multi-step Synthesis: As a bifunctional molecule (a protected amine and a heterocyclic ring), it is employed in multi-step synthetic sequences, particularly in the construction of pharmaceutical intermediates and biologically active compounds. nih.govresearchgate.net Its use simplifies the synthetic route to complex thietane-containing structures by masking the reactive amine group.

The compound is thus a key reagent in strategies that require the controlled, stepwise assembly of molecules containing the 3-thietanyl amine core.

Catalytic Applications and Ligand Development

A review of the scientific literature reveals no instances of this compound being used directly as a catalyst or as a ligand for metal catalysts. While research exists on the catalytic applications of other, structurally distinct thietane derivatives and coordination complexes, these findings are not applicable to this compound. rsc.orgacs.org

For example, studies have explored the use of trirhenium cluster complexes for the catalytic cyclooligomerization of the parent thietane, and other work has developed catalytic asymmetric reactions to construct spirocyclic thietane derivatives using specialized ligands. rsc.orgacs.org Similarly, ligands containing tert-butyl groups, such as tri(tert-butyl)phosphine, are known to be highly effective in palladium-catalyzed cross-coupling reactions, but these ligands are structurally unrelated to the compound . nih.gov There is no evidence to suggest that this compound itself has been investigated for or applied in the field of catalysis or ligand design.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Data Interpretation

Spectroscopic methods provide detailed information about the molecular structure and functional groups of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

A thorough search for ¹H (proton) and ¹³C (carbon-13) NMR data for tert-butyl thietan-3-ylcarbamate did not yield any specific spectra or tabulated chemical shifts, coupling constants, or signal multiplicities. This information is crucial for elucidating the precise arrangement of atoms within the molecule. Without this data, a definitive structural confirmation based on NMR is not possible from the available literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. However, no published mass spectra, including information on the molecular ion peak (M+) or fragmentation analysis for this compound, were found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. No specific IR spectra or lists of characteristic absorption bands for this compound are available in the searched scientific databases. Similarly, no UV-Vis spectroscopic data, which provides information on electronic transitions within the molecule, could be located.

Crystallographic Analysis

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a solid-state structure.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure and stereochemistry. Despite its importance, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been found. Consequently, critical data such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Polymorphism and Solid-State Structures

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is vital in materials science and pharmaceuticals. Due to the absence of any crystallographic studies, there is no information regarding potential polymorphs or the detailed solid-state packing and intermolecular interactions of this compound.

Future Directions and Emerging Research Areas in the Study of Tert Butyl Thietan 3 Ylcarbamate

The unique structural characteristics of tert-Butyl thietan-3-ylcarbamate, which combines a strained four-membered thietane (B1214591) ring with a sterically demanding tert-butoxycarbonyl (Boc) protecting group, position it as a compound of significant interest for future research. The exploration of its chemical space is poised to unlock new potential in medicinal chemistry and materials science. Emerging research is expected to focus on innovative derivatization, bioisosteric modification, novel catalytic uses, and the development of environmentally friendly synthetic protocols.

Q & A

Basic Research Questions

Q. How can synthetic routes for tert-Butyl thietan-3-ylcarbamate be optimized for higher yield and purity?

- Methodology : Multi-step synthesis involving carbamate protection of the thietane amine, followed by tert-butyl group introduction. Key steps include:

- Amine protection : Use Boc anhydride [(Boc)₂O] in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while low temperatures reduce epimerization risks .

- Catalyst optimization : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm thietane ring protons (δ ~3.5–4.0 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .

- X-ray crystallography : Resolve stereochemistry and confirm carbamate bond geometry (bond length ~1.33 Å) .

Q. How does the thietane ring influence the compound’s stability under varying pH conditions?

- Experimental design :

- Hydrolysis studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS.

- Findings : Thietane rings exhibit moderate stability in acidic conditions (pH 2–4) but degrade rapidly in basic media (pH >10) due to nucleophilic attack on the carbamate .

- Mitigation : Storage at –20°C in anhydrous DMSO or THF minimizes decomposition .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in carbamate-functionalized thietanes?

- Case study : Discrepancies in nucleophilic substitution rates (e.g., with Grignard reagents) may arise from:

- Steric effects : Bulky tert-butyl groups hinder access to the carbamate carbonyl .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor carbamate activation via hydrogen-bond disruption .

- Resolution : Use DFT calculations to model transition states and validate with kinetic studies (Arrhenius plots) .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Approach :

- Docking simulations : Target enzymes (e.g., proteases) using AutoDock Vina to predict binding affinities .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the thietane) with bioactivity .

Q. What strategies resolve contradictory spectroscopic data for carbamate conformers?

- Problem : Variable ¹³C NMR signals for the carbonyl group (δ 155–160 ppm).

- Solutions :

- Low-temperature NMR : Resolve rotamers by cooling samples to –40°C .

- Dynamic exchange analysis : Use EXSY experiments to quantify energy barriers between conformers .

- Example : Axial vs. equatorial tert-butyl positioning in saturated rings alters dihedral angles and spectral splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.